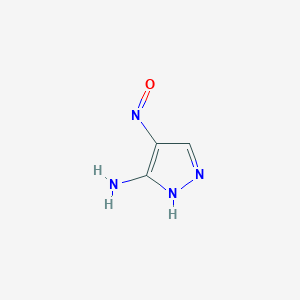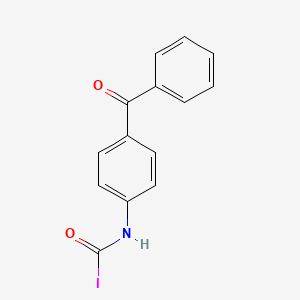
(4-Benzoylphenyl)carbamic iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoylphenyl)carbamic iodide is an organic compound with the molecular formula C14H10INO2 It is a derivative of carbamic acid and features a benzoyl group attached to the phenyl ring, with an iodide ion as a counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)carbamic iodide typically involves the reaction of 4-benzoylphenyl isocyanate with an appropriate iodide source. One common method is the reaction of 4-benzoylphenyl isocyanate with potassium iodide in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzoylphenyl)carbamic iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted carbamates and iodide derivatives.
Oxidation Reactions: Carboxylic acids and ketones.
Reduction Reactions: Alcohols and amines.
Aplicaciones Científicas De Investigación
(4-Benzoylphenyl)carbamic iodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties
Mecanismo De Acción
The mechanism of action of (4-Benzoylphenyl)carbamic iodide involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodide ion may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Benzoylphenyl)carbamic chloride
- (4-Benzoylphenyl)carbamic bromide
- (4-Benzoylphenyl)carbamic fluoride
Comparison
Compared to its halide analogs, (4-Benzoylphenyl)carbamic iodide is unique due to the larger atomic radius and lower electronegativity of the iodide ion. This results in different reactivity and binding properties, making it a valuable compound for specific applications where other halides may not be as effective .
Propiedades
Fórmula molecular |
C14H10INO2 |
|---|---|
Peso molecular |
351.14 g/mol |
Nombre IUPAC |
N-(4-benzoylphenyl)carbamoyl iodide |
InChI |
InChI=1S/C14H10INO2/c15-14(18)16-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
Clave InChI |
NBCUKIQQKMKQGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)
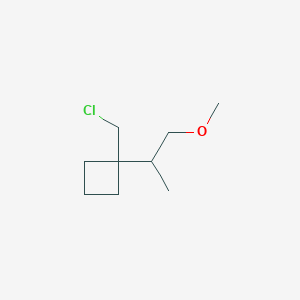
![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
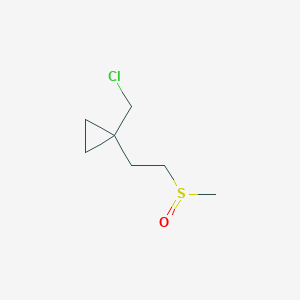
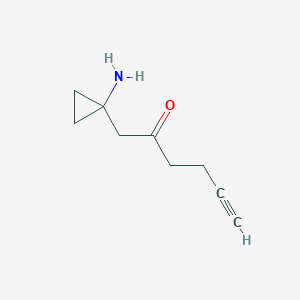
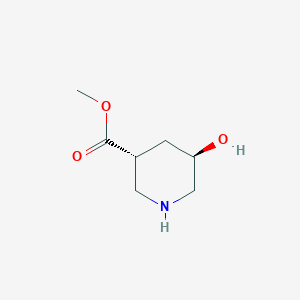
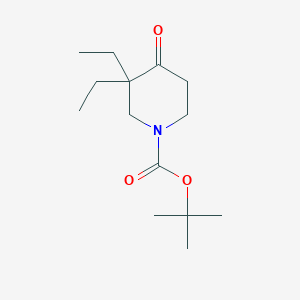
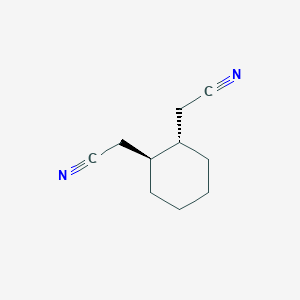
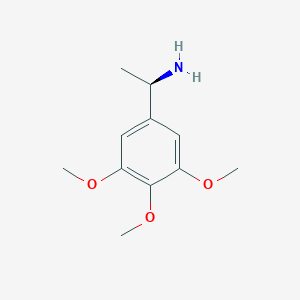
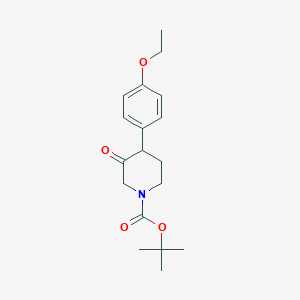
phosphanium bromide](/img/structure/B13151309.png)
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
